(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compounds 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid are structurally similar to the requested compound. They both contain the 1,3-dioxoisoindol-2-yl group, which is also present in the requested compound.
Synthesis Analysis
A paper titled “Novel Synthesis of N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide” discusses the synthesis of a compound containing the 1,3-dioxoisoindol-2-yl group . The synthesis involves the reaction of phthalic anhydride with thiocarbohydrazide .Molecular Structure Analysis
The molecular structures of 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid can provide some insight into the structure of the requested compound. These compounds share the 1,3-dioxoisoindol-2-yl group with the requested compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid could provide some insight into the properties of the requested compound. For example, the molecular formula and average mass of these compounds are known .Propiedades
IUPAC Name |
(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBMYGDAHSAJPJ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CCC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
CAS RN |
2614-09-7 |
Source
|
Record name | NSC92155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.